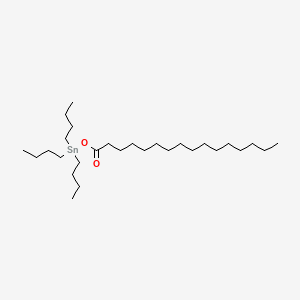
Tributyl(palmitoyloxy)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(palmitoyloxy)stannane is an organotin compound with the molecular formula C₃₂H₆₄O₂Sn. It is a derivative of tributyltin, where the tin atom is bonded to three butyl groups and one palmitoyloxy group. Organotin compounds are known for their wide range of applications in organic synthesis, particularly in radical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(palmitoyloxy)stannane can be synthesized through the esterification of tributyltin oxide with palmitic acid. The reaction typically involves heating tributyltin oxide with palmitic acid in the presence of a catalyst, such as sulfuric acid, to form the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Tributyl(palmitoyloxy)stannane undergoes various types of chemical reactions, including:
Reduction: It can be reduced to form tributyltin hydride.
Substitution: The palmitoyloxy group can be substituted with other functional groups.
Oxidation: It can be oxidized to form tributyltin oxide.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used.
Oxidation: Oxidizing agents like hydrogen peroxide and potassium permanganate are employed.
Major Products Formed
Reduction: Tributyltin hydride.
Substitution: Various organotin compounds with different functional groups.
Oxidation: Tributyltin oxide.
Scientific Research Applications
Tributyl(palmitoyloxy)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and hydrostannation reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of polymers and as a stabilizer in PVC.
Mechanism of Action
Tributyl(palmitoyloxy)stannane exerts its effects through the formation of stannyl radicals. These radicals can participate in various radical reactions, such as hydrostannation and dehalogenation. The compound’s mechanism of action involves the cleavage of the tin-hydrogen bond, leading to the formation of reactive intermediates that can interact with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Tributyltin hydride
- Tributyltin oxide
- Tributyltin chloride
- Tributyltin acetate
Uniqueness
Tributyl(palmitoyloxy)stannane is unique due to the presence of the palmitoyloxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain types of organic synthesis reactions where other tributyltin compounds may not be as effective.
Properties
CAS No. |
7653-28-3 |
|---|---|
Molecular Formula |
C28H58O2Sn |
Molecular Weight |
545.5 g/mol |
IUPAC Name |
tributylstannyl hexadecanoate |
InChI |
InChI=1S/C16H32O2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;3*1-3-4-2;/h2-15H2,1H3,(H,17,18);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
KUVKUXSSFIAKKS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI)](/img/structure/B13811991.png)
![1h,5h-[1,4,5]Oxadiazepino[4,3-a]benzimidazole](/img/structure/B13811993.png)
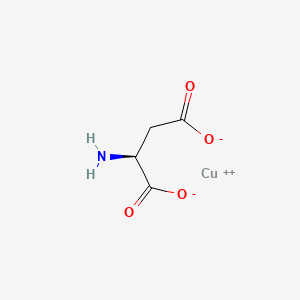
![[(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B13812006.png)
![1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol](/img/structure/B13812014.png)
![1-[(2S,3R)-3-phenyloxiran-2-yl]ethanone](/img/structure/B13812028.png)
![ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate](/img/structure/B13812030.png)

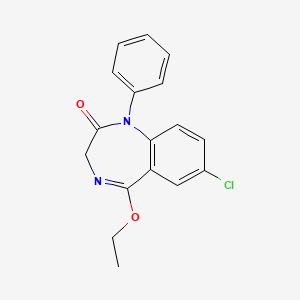

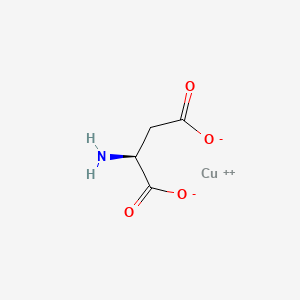
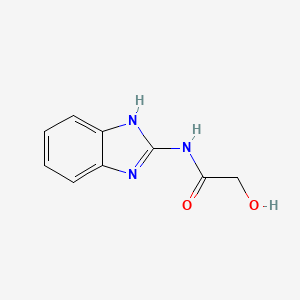
![(2R,3aS)-2,3,3a,4,6,7-hexahydro-[1,2]oxazolo[3,2-c][1,4]oxazine-2-carbaldehyde](/img/structure/B13812079.png)

